1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2S/c1-4-24-13-15(18(22-24)27-6-3)17-20-21-19(25(17)5-2)28-14-16(26)23-11-9-7-8-10-12-23/h13H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUVKBFEPALCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.38 g/mol |
| SMILES | CC(C)N1CCCCCC1C(=O)S(C2=NN(C(=O)C)C=C2)CC |
| IUPAC Name | 1-(azepan-1-yl)-2-thio-(5-(3-ethoxy-1-ethyl-pyrazol-4-yl)-4-ethyltriazol) ethanone |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways such as cyclic AMP production and calcium ion mobilization .
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular responses and potential therapeutic effects against diseases like cancer or inflammation .
Biological Activity and Pharmacological Effects
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with triazole moieties are known for their effectiveness against fungal infections .
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways and modulation of cell cycle progression .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and chemokines .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Triazole Derivatives : A study demonstrated that triazole-containing compounds showed potent anticancer activity against breast cancer cell lines, indicating a promising direction for further research into similar structures .
- Antimicrobial Efficacy : Research conducted on a series of pyrazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this class of compounds in infectious disease management .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies indicate that derivatives of similar structures exhibit significant antibacterial activity against various strains. For instance, compounds incorporating the benzo[d]thiazole core have shown promising results in inhibiting tumor growth by targeting specific enzymes involved in cancer proliferation.
Case Study: Anticancer Activity
Research involving derivatives of the compound demonstrated that modifications could enhance cytotoxicity against cancer cell lines. For example, a derivative with a chlorine substituent exhibited increased potency against breast cancer cells compared to its non-substituted counterparts.
Synthesis of Metal-Organic Frameworks (MOFs)
The compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its structure allows it to coordinate with metal ions to form porous materials with applications in gas storage, separation, and catalysis. The solvothermal synthesis method is commonly employed, where the compound is reacted with metal salts under controlled conditions.
Table 1: Summary of MOF Applications
| Application | Description |
|---|---|
| Gas Storage | High porosity allows for efficient gas adsorption |
| Catalysis | Facilitates chemical reactions due to large surface area |
| Separation | Effective in separating gases or liquids based on size or affinity |
The azepane moiety enhances the interaction of the compound with biological targets. Studies suggest that compounds similar to this one may exhibit activity against various pathogens and could serve as lead compounds for developing new antibiotics or anticancer agents.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxide formation | H₂O₂, CH₃COOH, 25°C, 6–12 hrs | 1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfinyl)ethanone | |
| Sulfone formation | m-CPBA, DCM, 0°C → RT, 24 hrs | 1-(azepan-1-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)ethanone |
Mechanistic Notes :
-
Sulfoxide formation occurs under mild oxidative conditions, while sulfones require stronger oxidizing agents.
-
The electron-rich triazole ring may stabilize intermediates during oxidation.
Nucleophilic Substitution
The ethyl and ethoxy groups on the pyrazole and triazole rings may undergo hydrolysis or substitution.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ethoxy group hydrolysis | HCl (6M), reflux, 48 hrs | Replacement of ethoxy (–OCH₂CH₃) with hydroxyl (–OH) on pyrazole | |
| Dealkylation of ethyl groups | KOH (aq.), ethanol, 80°C, 24 hrs | Cleavage of ethyl substituents, forming secondary amines or alcohols |
Key Observations :
-
Hydrolysis of the ethoxy group proceeds via acid-catalyzed nucleophilic attack.
-
Steric hindrance from the azepane ring may reduce reaction rates.
Ring-Opening and Rearrangement
The triazole ring can participate in ring-opening reactions under specific conditions.
Structural Insights :
-
Alkylation occurs preferentially at the triazole N-1 position due to electronic effects .
-
Nitration may lead to fused-ring systems, enhancing aromatic stability.
Azepane Ring Reactivity
The azepane (7-membered amine ring) participates in alkylation and acylation reactions.
Challenges :
Stability and Degradation
The compound’s stability under varying conditions influences its synthetic utility.
| Condition | Effect | Degradation Product | Reference |
|---|---|---|---|
| UV exposure (254 nm) | Photolytic cleavage of thioether | Fragmented pyrazole and triazole derivatives | |
| Acidic pH (pH < 3) | Protonation of triazole, ring opening | Thiol and ketone intermediates |
Practical Implications :
-
Storage under inert atmospheres and protection from light are recommended.
Comparative Reactivity Table
| Functional Group | Reactivity | Primary Reaction Types |
|---|---|---|
| Thioether (–S–) | High (oxidation, nucleophilic substitution) | Sulfoxidation, alkylation |
| Triazole ring | Moderate (electrophilic substitution) | Nitration, alkylation |
| Azepane ring | Low (steric hindrance) | Acylation, reductive amination |
| Ethoxy group (–OCH₂CH₃) | Moderate (hydrolysis) | Acid- or base-catalyzed substitution |
Q & A
Basic: What are the typical synthetic routes and key reagents for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, often starting with constructing the triazole and pyrazole rings, followed by introducing the thioether linkage. Key reagents include:
- Phenyl isocyanate/isothiocyanate for triazole ring cyclization .
- Thiol-containing intermediates for thioether bond formation via nucleophilic substitution .
- Catalysts like p-toluenesulfonic acid (p-TSA) to accelerate condensation reactions .
Reaction monitoring via HPLC or NMR ensures intermediate purity .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., azepane, pyrazole, triazole) .
- X-ray Crystallography : Resolves bond lengths/angles and spatial arrangement, particularly for azepane ring conformation and thioether geometry .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) enhances triazole cyclization efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective pyrazole functionalization .
- Purification : Use column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity products .
Advanced: How should researchers address contradictions between computational and experimental biological activity data?
Answer:
- Comparative Docking Studies : Re-run molecular docking with updated protein structures (e.g., 5-LOX or kinase targets) to validate binding poses .
- Functional Group Modification : Synthesize analogs (e.g., replacing ethoxy with methoxy) to test SAR hypotheses .
- In Vitro Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to reconcile discrepancies .
Basic: What functional groups contribute most to reactivity and bioactivity?
Answer:
- Thioether Linkage : Enhances metabolic stability and influences redox activity .
- Ethyl-Substituted Triazole : Modulates steric hindrance and hydrogen-bonding potential with biological targets .
- Azepane Ring : Provides conformational flexibility for receptor binding .
Advanced: What strategies are recommended for studying reaction mechanisms (e.g., thioether formation)?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated thiols to probe rate-determining steps .
- Trapping Intermediates : Characterize transient species (e.g., sulfhydryl radicals) via EPR spectroscopy .
- Computational Modeling : Apply DFT to map energy profiles for nucleophilic substitution pathways .
Basic: How should initial biological screening be designed for this compound?
Answer:
- In Vitro Assays : Test against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based activity assays .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Docking Simulations : Prioritize targets by docking into catalytic sites of proteins (e.g., EGFR, 5-LOX) .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for analogs?
Answer:
- Fragment-Based Design : Replace azepane with piperidine or morpholine to assess ring size impact .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors via CoMFA/CoMSIA .
- In Vivo PK/PD Studies : Compare bioavailability and tissue distribution of lead analogs .
Basic: What techniques determine solubility and stability under physiological conditions?
Answer:
- HPLC Solubility Screening : Measure in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
- Light Exposure Tests : Monitor degradation via UV-Vis spectroscopy under accelerated light conditions .
Advanced: How can toxicity and off-target effects be systematically evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
